1,3-Bis(4-bromophenyl)-1h-pyrazol-5-amine
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Overview
Description
1,3-Bis(4-bromophenyl)-1h-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of two bromophenyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(4-bromophenyl)-1h-pyrazol-5-amine can be synthesized through a multi-step process involving the formation of the pyrazole ring followed by the introduction of bromophenyl groups. One common method involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-bromophenyl)-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromophenyl groups to phenyl groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of phenyl-substituted pyrazoles.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1,3-Bis(4-bromophenyl)-1h-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Used in the development of advanced materials, such as polymers and coordination complexes.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-bromophenyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromophenyl groups enhance its binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding and other interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol
- 1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-ol
- 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol
Uniqueness
1,3-Bis(4-bromophenyl)-1h-pyrazol-5-amine is unique due to the presence of the amine group at the 5-position of the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have different substituents or functional groups .
Properties
IUPAC Name |
2,5-bis(4-bromophenyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br2N3/c16-11-3-1-10(2-4-11)14-9-15(18)20(19-14)13-7-5-12(17)6-8-13/h1-9H,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGRZPFSQWYJRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=C2)N)C3=CC=C(C=C3)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618098-21-8 |
Source
|
Record name | 1,3-BIS(4-BROMOPHENYL)-1H-PYRAZOL-5-YLAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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